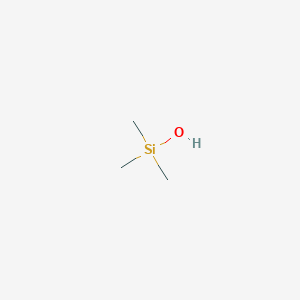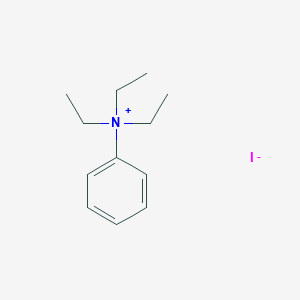
Dichloronickel;dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloronickel;dihydrate, also known as NiCl2•2H2O, is a chemical compound that is widely used in scientific research. It is a water-soluble, green-colored compound that is commonly used in the synthesis of other chemicals.
Wissenschaftliche Forschungsanwendungen
Dichloronickel;dihydrate is widely used in scientific research due to its unique properties. It is commonly used as a catalyst in chemical reactions, as well as a precursor for the synthesis of other chemicals. It has also been used in the development of new materials, such as nickel-based batteries and supercapacitors.
Wirkmechanismus
The mechanism of action of dichloronickel;dihydrate is not well understood. However, it is believed to work by interacting with other chemicals in a reaction, either as a catalyst or as a reactant. This interaction can lead to the formation of new compounds or the modification of existing ones.
Biochemische Und Physiologische Effekte
Dichloronickel;dihydrate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be relatively non-toxic, with low acute toxicity in animal studies. It is also not known to have any significant effects on the human body.
Vorteile Und Einschränkungen Für Laborexperimente
Dichloronickel;dihydrate has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize, making it a popular choice for researchers. It is also water-soluble, which makes it easy to work with in aqueous solutions. However, dichloronickel;dihydrate can be sensitive to air and moisture, which can affect its stability and reactivity.
Zukünftige Richtungen
There are several future directions for research on dichloronickel;dihydrate. One area of interest is the development of new materials using dichloronickel;dihydrate as a precursor. Another area of interest is the use of dichloronickel;dihydrate as a catalyst in chemical reactions, particularly in the development of new pharmaceuticals and specialty chemicals. Additionally, more research is needed to fully understand the mechanism of action of dichloronickel;dihydrate and its potential biochemical and physiological effects.
Synthesemethoden
Dichloronickel;dihydrate can be synthesized by reacting nickel oxide with hydrochloric acid. The resulting nickel chloride can then be combined with water to form Dichloronickel;dihydrate•2H2O. This synthesis method is relatively simple and inexpensive, making dichloronickel;dihydrate a popular choice for scientific research.
Eigenschaften
CAS-Nummer |
17638-48-1 |
|---|---|
Produktname |
Dichloronickel;dihydrate |
Molekularformel |
Cl2H4NiO2 |
Molekulargewicht |
165.63 g/mol |
IUPAC-Name |
dichloronickel;dihydrate |
InChI |
InChI=1S/2ClH.Ni.2H2O/h2*1H;;2*1H2/q;;+2;;/p-2 |
InChI-Schlüssel |
UGNANEGDDBXEAS-UHFFFAOYSA-L |
SMILES |
O.O.Cl[Ni]Cl |
Kanonische SMILES |
O.O.[Cl-].[Cl-].[Ni+2] |
Synonyme |
nickel chloride nickel chloride dihydrate nickel chloride hemihydrate nickel chloride heptahydrate nickel chloride hexahydrate nickel chloride hydrate nickel chloride monohydrate nickel chloride monohydroxide nickel chloride tetrahydrate nickel chloride trihydroxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B90999.png)
